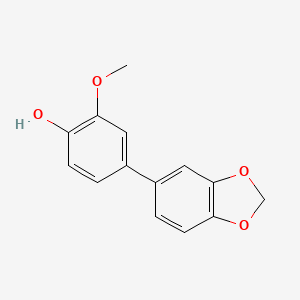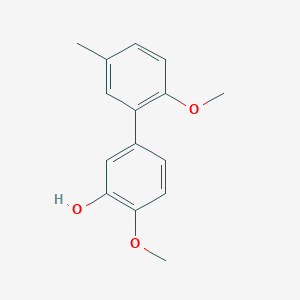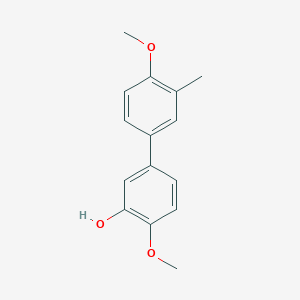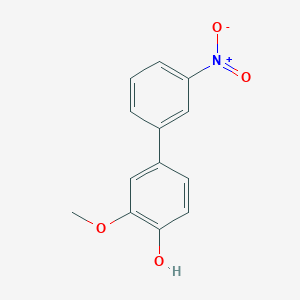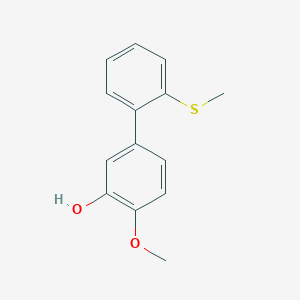
2-Methoxy-5-(3-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% (2M5MTP95) is a phenolic compound that is commonly used in scientific research. It has a wide range of applications in laboratory experiments and has been used in studies of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of drugs, in particular the effects of opioids. It has also been used to study the effects of various environmental pollutants on the environment, as well as in studies of the effects of various food additives on human health.
Mecanismo De Acción
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of various neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting MAO, 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% can increase the levels of these neurotransmitters in the body, which can have a variety of effects on the body and brain.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an effect on the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the levels of various hormones, including cortisol, epinephrine, and norepinephrine. Additionally, it has been shown to have an effect on the levels of various enzymes, including MAO.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it is relatively stable and has a long shelf life. One of the main limitations is that it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% in scientific research. One potential direction is to further explore the biochemical and physiological effects of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% in humans. Additionally, further research could be done to explore the effects of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% on various environmental pollutants and food additives. Finally, further research could be done to explore the potential therapeutic applications of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95%.
Métodos De Síntesis
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 3-methylthiophenol with potassium permanganate in the presence of acetic acid, followed by oxidation with chromium trioxide in acetic acid. This method has been shown to produce a 95% yield of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-methoxy-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-14-7-6-11(9-13(14)15)10-4-3-5-12(8-10)17-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUZOXKZTMFOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



